N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide
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Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological activities of thiazole and benzamide derivatives have been extensively studied. Compounds derived from thiazole and benzamide exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives have shown promise as antimicrobial agents against various bacteria and fungi, indicating their potential in addressing antibiotic resistance issues. Moreover, some derivatives have demonstrated significant anticancer activities, highlighting their potential in cancer therapy. The synthesis techniques often involve novel methodologies, including microwave-assisted synthesis, aiming to enhance the efficiency and yield of these compounds.
Anticancer and Antimicrobial Applications
Anticancer evaluations of benzamide derivatives, particularly those incorporating the thiazole moiety, have identified compounds with potent activity against several cancer cell lines, including melanoma, leukemia, and breast cancer cells. These studies emphasize the role of structural modifications in enhancing biological activity and specificity towards cancer cells. Furthermore, the antimicrobial properties of these derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species, suggest their utility in developing new antimicrobial agents.
Molecular Docking and ADMET Predictions
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in assessing the drug-likeness and potential therapeutic applicability of these compounds, guiding further modifications to improve their pharmacological profiles.
Structural Analysis and Complex Formation
The structural elucidation of these compounds, including single-crystal X-ray crystallography, offers detailed insights into their molecular architecture, which is crucial for understanding their biological activity. The formation of complexes with metals like Ni and Pd further extends their application scope, potentially leading to novel therapeutic and catalytic applications.
These studies collectively underscore the importance of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives in scientific research, with promising applications in pharmaceuticals and material science.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-5-4-12-25(13-14)30(27,28)18-9-7-17(8-10-18)21(26)24-22-23-20-16(3)15(2)6-11-19(20)29-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXMKNLJZYKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.